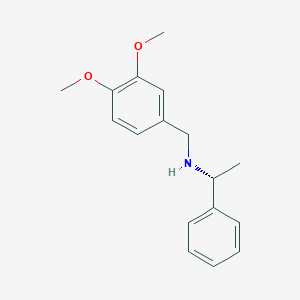

(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine

Vue d'ensemble

Description

®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine: is a chiral amine compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a phenylethanamine backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ®-1-phenylethanamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under mild conditions at room temperature or slightly elevated temperatures.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production may involve similar reductive amination processes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance efficiency and yield.

Purification: The product is typically purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: ®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Imines, oximes.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Benzyl-substituted derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the following structural features:

- Chemical Formula : CHNO

- Molecular Weight : 271.36 g/mol

- IUPAC Name : (R)-N-(3,4-dimethoxybenzyl)-1-phenylethanamine

- CAS Number : 134430-93-6

The presence of two methoxy groups on the benzyl ring enhances its reactivity and interaction capabilities with other molecules, making it a valuable building block in organic synthesis.

Chemistry

Chiral Building Block

- This compound serves as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Ligand Synthesis

- The compound is utilized in preparing ligands for asymmetric catalysis, where it can enhance reaction selectivity and yield.

| Application | Description |

|---|---|

| Chiral Building Block | Essential for synthesizing enantiomerically pure compounds |

| Ligand Synthesis | Used in asymmetric catalysis to improve selectivity |

Biology and Medicine

Pharmacological Studies

- Research indicates that this compound may exhibit pharmacological properties. It has been investigated as a precursor for developing new therapeutic agents targeting various diseases.

Enzyme Inhibition

- The compound has been studied for its ability to inhibit specific enzymes such as alpha-glucosidase, which plays a role in carbohydrate metabolism. This inhibition could have implications for managing diabetes.

| Biological Application | Potential Effects |

|---|---|

| Pharmacological Studies | Development of new therapeutic agents |

| Enzyme Inhibition | Management of diabetes through enzyme activity modulation |

Industry

Material Science

- In material science, this compound is explored for synthesizing materials with specific optical properties, which can be utilized in electronic and photonic devices.

Catalysis

- The compound is applied in catalytic processes for producing fine chemicals, contributing to more efficient manufacturing processes in the chemical industry.

| Industrial Application | Description |

|---|---|

| Material Science | Synthesis of optically active materials |

| Catalysis | Used in fine chemical production |

Case Study 1: Ligand Development

A study focused on synthesizing novel ligands using this compound demonstrated enhanced selectivity in catalytic reactions involving transition metals. The resulting ligands showed promise in catalyzing reactions with high enantioselectivity, making them suitable for pharmaceutical applications.

Case Study 2: Enzyme Inhibition

Research investigating the enzyme inhibition properties of this compound revealed its potential as an alpha-glucosidase inhibitor. This study suggested that the compound could be developed into a therapeutic agent for managing postprandial blood glucose levels in diabetic patients.

Mécanisme D'action

Molecular Targets and Pathways:

Enzyme Inhibition: The compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their activity.

Receptor Interaction: It may interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.

Comparaison Avec Des Composés Similaires

®-2-(3,4-Dimethoxybenzyl)-pyrrolidine: Shares a similar benzyl group but differs in the core structure.

®-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: Another compound with a similar benzyl group but a different backbone.

Uniqueness:

Chirality: The ®-configuration imparts specific stereochemical

Activité Biologique

(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine, a chiral amine compound, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological interactions, and therapeutic implications.

Chemical Structure and Synthesis

This compound is characterized by a benzyl group with two methoxy substitutions at the 3 and 4 positions and a phenylethanamine backbone. The synthesis typically involves the reaction of 3,4-dimethoxybenzyl chloride with (R)-1-phenylethanamine under basic conditions, often utilizing solvents such as dichloromethane or toluene. The reaction is generally performed at room temperature or slightly elevated temperatures until completion.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus modulating their activity.

- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing various physiological processes .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In Vitro Studies : this compound demonstrated significant antiproliferative effects against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The IC50 values ranged from 5.7 to 12.2 µM, indicating strong cytotoxic activity .

- Mechanism of Action : The compound induced apoptosis in a concentration-dependent manner without affecting tubulin polymerization or cyclin-dependent kinase (CDK) activity, suggesting alternative mechanisms of action .

Other Biological Activities

The compound has also been investigated for its effects on various cellular processes:

- Neurotransmitter Modulation : Preliminary research indicates that it may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

- Anti-inflammatory Effects : Some studies suggest that it may exhibit anti-inflammatory properties, although further research is needed to elucidate these effects fully.

Case Studies

-

Antiproliferative Activity :

- A study evaluated the compound's efficacy against multiple cancer cell lines and found that it significantly inhibited cell growth in a time-dependent manner. The selectivity index indicated minimal cytotoxicity towards normal peripheral blood lymphocytes (PBL), suggesting a favorable safety profile .

- Mechanistic Insights :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structure | Anticancer Activity | Selectivity |

|---|---|---|---|

| This compound | Structure | Strong (IC50: 5.7 - 12.2 µM) | High |

| (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine | Structure | Moderate | Moderate |

| Other Benzylamines | Structure | Variable | Low |

Propriétés

IUPAC Name |

(1R)-N-[(3,4-dimethoxyphenyl)methyl]-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(15-7-5-4-6-8-15)18-12-14-9-10-16(19-2)17(11-14)20-3/h4-11,13,18H,12H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMJXBLRDCBHGF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134430-93-6 | |

| Record name | (S)-N-(3,4-Dimethoxybenzyl)-α-phenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.